molecular formula C47H68O17 B1667955 Bryostatin 1 CAS No. 83314-01-6

Bryostatin 1

Número de catálogo: B1667955
Número CAS: 83314-01-6
Peso molecular: 905.0 g/mol
Clave InChI: MJQUEDHRCUIRLF-MEBWOBETSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bryostatin 1 is a group of macrolide lactones derived from the marine bryozoan Bugula neritina. These compounds have garnered significant attention due to their potent biological activities, particularly their ability to modulate protein kinase C (PKC) activity. This compound-1, the most studied member of this group, has shown promise in the treatment of various neurological disorders, cancer, and HIV/AIDS .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The total synthesis of bryostatin compounds is a complex and lengthy process due to their intricate structures. For instance, the synthesis of bryostatin 3 involves 22 steps in the longest linear sequence and 31 total steps. This synthesis employs highly atom-economical and chemoselective transformations, with alkynes playing a significant role in reducing the step count . Another notable synthesis is that of bryostatin 1, which proceeds in 29 total steps (19 in the longest linear sequence) and can be scaled to produce grams of material .

Industrial Production Methods

Industrial production of bryostatin is challenging due to its low natural abundance. The initial extraction from Bugula neritina provided only 18 grams from 14 tons of the marine organism. Efforts to boost production through aquaculture and synthetic biological approaches have been explored but remain in early stages .

Análisis De Reacciones Químicas

Macrolactonization and Selective Ester Cleavage

Following pyran annulation, macrolactonization establishes the 20-membered macrocyclic framework. A critical challenge lies in the selective cleavage of the C20 acetate without disrupting other esters. Exposure to K₂CO₃/MeOH achieves regioselective methanolysis of the C20 acetate in 45 minutes, yielding the C20 alcohol intermediate. Subsequent esterification with (2E,4E)-octa-2,4-dienoic anhydride furnishes a protected bryostatin 1 derivative in 71% yield .

Global Deprotection Strategy

Final deprotection involves LiBF₄ in acetonitrile/water at 80°C , selectively removing methyl ketals, triethylsilyl (TES) ethers, and benzyloxymethyl (BOM) groups while preserving the five ester linkages. This step delivers this compound in 72% yield , with analytical data (NMR, HRMS) matching natural samples .

Table 1: Key Reaction Conditions and Yields in this compound Synthesis

Reaction StepReagents/ConditionsYield (%)Reference
Pyran AnnulationTMSOTf, CH₂Cl₂, rtN/A
C20 Acetate MethanolysisK₂CO₃/MeOH, 45 min71*
Global DeprotectionLiBF₄, CH₃CN/H₂O, 80°C72

*Yield after subsequent esterification.

Biochemical Binding Interactions

This compound’s C1 domain-binding activity underpins its modulation of proteins like Munc13-1. Binding affinities (K<sub>i</sub>) vary with lipid composition:

Table 2: this compound Binding Affinity to Munc13-1 Under Varying Lipid Conditions

Lipid Composition (PS/PC)K<sub>i</sub> (nM)
100% PS0.45 ± 0.04
20:80 PS/PC7.09 ± 0.53
5:95 PS/PC22.68 ± 0.54

This compound binds Munc13-1’s C1 domain 15-fold more tightly than phorbol esters in 100% phosphatidylserine (PS), highlighting its lipid-dependent potency . Mutagenesis studies confirm that translocation of Munc13-1 to the plasma membrane requires direct interaction with this compound’s C1 domain.

Analytical Validation

Synthetic this compound matches natural samples via <sup>1</sup>H NMR, <sup>13</sup>C NMR, DEPT, and HRMS , with <sup>13</sup>C spectra providing a definitive fingerprint due to concentration-dependent <sup>1</sup>H shifts in natural isolates .

This synthesis and binding profile underscore this compound’s versatility as a scaffold for probing biological mechanisms and developing therapeutic analogues. The convergent synthetic approach and selective functionalization strategies set benchmarks for complex macrolide synthesis.

Aplicaciones Científicas De Investigación

Neurological Disorders

Bryostatin 1 has shown promising results in various neurological conditions due to its ability to activate protein kinase C (PKC), which plays a crucial role in cellular signaling pathways related to neuroprotection and neuroplasticity.

  • Alzheimer's Disease : Clinical studies indicate that this compound can improve cognitive deficits in models of Alzheimer's disease. It enhances learning and memory functions by promoting synaptic plasticity and reducing amyloid-beta toxicity .
  • Multiple Sclerosis : Preclinical trials suggest that this compound may mitigate symptoms associated with multiple sclerosis by promoting remyelination and reducing inflammation .
  • Traumatic Brain Injury : Research indicates that this compound can aid recovery from traumatic brain injuries by improving cognitive functions and facilitating neural repair processes .

Oncology Applications

This compound is also being investigated for its anticancer properties. It has demonstrated the ability to enhance the efficacy of conventional chemotherapy agents and immunotherapies.

  • Combination Therapies : Studies show that pre-treatment with this compound can sensitize tumor cells to chemotherapeutic agents such as vincristine, leading to improved antitumor activity. This effect is attributed to the downregulation of drug resistance mechanisms .
  • Clinical Trials : Over 20 clinical trials have explored the use of this compound in various cancers, including leukemia, melanoma, and sarcomas. Results have indicated that it can induce differentiation in resistant cancer cells, potentially leading to better treatment outcomes .

Immunomodulatory Effects

This compound exhibits significant immunomodulatory properties, making it a candidate for enhancing immune responses against tumors.

  • Immunotherapy Enhancement : Research indicates that this compound can boost the immune response by activating T-cells and increasing the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). This activation may improve the effectiveness of cancer vaccines and other immunotherapeutic strategies .
  • Protection Against Infections : In animal models, this compound has shown protective effects against opportunistic infections, suggesting its potential role in enhancing immune function in immunocompromised patients .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the applications of this compound:

Application AreaFindingsStudy Type
Alzheimer's DiseaseImproves cognitive deficits; enhances synaptic plasticityPreclinical/Clinical
Multiple SclerosisPromotes remyelination; reduces inflammationPreclinical
Traumatic Brain InjuryFacilitates neural repair; improves cognitive functionsPreclinical
Cancer TreatmentEnhances efficacy of chemotherapy; induces differentiation in resistant cellsClinical Trials
ImmunomodulationActivates T-cells; increases TNF-α productionPreclinical/Clinical

Mecanismo De Acción

Bryostatin 1 exerts its effects primarily through the modulation of protein kinase C (PKC) activity. It binds to PKC, leading to its activation or inhibition depending on the context. This modulation affects various cellular processes, including signal transduction, gene expression, and cell proliferation. This compound-1, for example, activates PKC epsilon and alpha types, inhibits caspase-8, and induces tumor necrosis factor .

Comparación Con Compuestos Similares

Bryostatin 1 is unique among similar compounds due to its potent PKC modulation and broad range of biological activities. Similar compounds include:

This compound’s unique combination of potent PKC modulation and diverse therapeutic potential sets it apart from these similar compounds.

Actividad Biológica

Bryostatin-1 is a potent natural compound derived from the marine bryozoan Bugula neritina. It has garnered significant attention for its diverse biological activities, particularly its effects on protein kinase C (PKC) modulation, antitumor properties, and potential applications in treating neurological disorders.

Protein Kinase C Modulation
Bryostatin-1 primarily exerts its biological effects through the modulation of PKC, a family of serine/threonine kinases involved in various cellular processes including proliferation, differentiation, and apoptosis. Bryostatin-1 binds to the N-terminal C1 domain of PKC with high affinity, leading to both activation and subsequent downregulation of PKC activity. This dual action is crucial for its therapeutic effects, as it can promote beneficial signaling pathways while inhibiting harmful ones .

Antitumor Effects

Bryostatin-1 has demonstrated significant antitumor activity across various cancer types. Notably, it has been shown to:

  • Induce apoptosis in malignant hematopoietic cells.
  • Potentiate the effects of other chemotherapeutic agents like vincristine.
  • Downregulate the expression of multidrug resistance genes (MDR1) and modulate key oncogenes such as bcl-2 and p53 .

Table 1: Summary of Clinical Trials on Antitumor Activity

Study TypeCancer TypeFindings
Phase I TrialAcute LeukemiaAchieved complete remission in one patient .
Phase II TrialLow-Grade Non-Hodgkin LymphomaShowed objective responses and disease stabilization .
Phase II TrialEpithelial Ovarian CancerNo significant radiological responses noted .

Neurological Applications

Recent studies have highlighted bryostatin-1's potential in treating cognitive disorders, particularly Alzheimer's disease. A phase II trial indicated that patients with moderate Alzheimer's showed sustained cognitive benefits from bryostatin-1 treatment. The compound appears to enhance synaptic plasticity and memory by promoting α-secretase activity, which is crucial for amyloid precursor protein processing and subsequent amyloid-beta clearance .

Table 2: Summary of Neurological Studies

Study TypeConditionFindings
Phase II TrialAlzheimer's DiseaseSignificant cognitive improvement in moderately severe cohort .
Preclinical StudyNeurodegenerative DisordersImproved neuronal connections and memory in animal models .

Side Effects and Toxicity

Despite its therapeutic potential, bryostatin-1 is associated with several side effects:

  • Common Side Effects : Myalgia, fever, flu-like symptoms, fatigue, transient thrombocytopenia.
  • Dose-Limiting Toxicities : Observed primarily in phase I trials; myalgia was the most frequently reported .

Propiedades

Número CAS

83314-01-6

Fórmula molecular

C47H68O17

Peso molecular

905.0 g/mol

Nombre IUPAC

[(1S,3S,5Z,7R,8Z,11S,12S,13E,15S,17R,21R,23R,25S)-25-acetyloxy-1,11,21-trihydroxy-17-[(1R)-1-hydroxyethyl]-5,13-bis(2-methoxy-2-oxoethylidene)-10,10,26,26-tetramethyl-19-oxo-18,27,28,29-tetraoxatetracyclo[21.3.1.13,7.111,15]nonacos-8-en-12-yl] (2E,4E)-octa-2,4-dienoate

InChI

InChI=1S/C47H68O17/c1-10-11-12-13-14-15-39(51)62-43-31(22-41(53)58-9)21-34-25-37(28(2)48)61-42(54)24-32(50)23-35-26-38(59-29(3)49)45(6,7)46(55,63-35)27-36-19-30(20-40(52)57-8)18-33(60-36)16-17-44(4,5)47(43,56)64-34/h12-17,20,22,28,32-38,43,48,50,55-56H,10-11,18-19,21,23-27H2,1-9H3/b13-12+,15-14+,17-16-,30-20+,31-22+/t28-,32-,33+,34+,35-,36+,37-,38+,43+,46+,47-/m1/s1

Clave InChI

MJQUEDHRCUIRLF-MEBWOBETSA-N

SMILES

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

SMILES isomérico

CCC/C=C/C=C/C(=O)O[C@H]1/C(=C/C(=O)OC)/C[C@H]2C[C@@H](OC(=O)C[C@@H](C[C@@H]3C[C@@H](C([C@@](O3)(C[C@@H]4C/C(=C/C(=O)OC)/C[C@@H](O4)/C=C\C([C@@]1(O2)O)(C)C)O)(C)C)OC(=O)C)O)[C@@H](C)O

SMILES canónico

CCCC=CC=CC(=O)OC1C(=CC(=O)OC)CC2CC(OC(=O)CC(CC3CC(C(C(O3)(CC4CC(=CC(=O)OC)CC(O4)C=CC(C1(O2)O)(C)C)O)(C)C)OC(=O)C)O)C(C)O

Apariencia

Solid powder

Key on ui other cas no.

83314-01-6

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

Solution: Samples dissolved in PET solvent and t- Butanol showed no degradation after storage for 24 and 48 hr at ambient temperature. Samples dissolved in these same solvents showed no degradation after storage at 50 °C for 23 hr.

Solubilidad

t-Butanol > 9.2 (mg/mL)
50% Butanol/water > 3.0 (mg/mL)
PET solvent* > 2.8 (mg/mL)
Soybean oil 1.5 - 3.0 (mg/mL)
*PEG 400 (60mL)/EtOH (30mL)/Tween 80 (10 mL) (mg/mL)

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

Bryostatin 1;  Bryostatin-1;  Bryostatin1;  NSC-339555;  NSC 339555;  NSC339555; 

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bryostatin 1
Reactant of Route 2
Bryostatin 1
Reactant of Route 3
Bryostatin 1
Reactant of Route 4
Bryostatin 1
Reactant of Route 5
Bryostatin 1
Reactant of Route 6
Bryostatin 1

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.